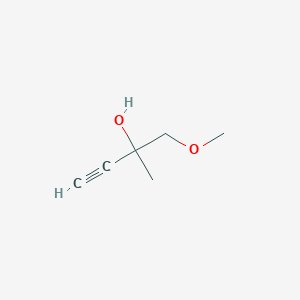
3,5-Dichloranilin
Übersicht
Beschreibung
3,5-Dichloroaniline is an organic compound with the molecular formula C6H5Cl2N. It is one of several isomers of dichloroaniline, characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 5 positions, and an amino group at the 1 position. This compound is a colorless solid, although commercial samples may appear colored due to impurities . It is primarily used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes .
Wissenschaftliche Forschungsanwendungen
3,5-Dichloroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a precursor for the synthesis of various bioactive compounds.
Medicine: It is used in the production of pharmaceuticals, particularly fungicides and herbicides.
Industry: It is employed in the manufacture of agrochemicals, including fungicides like vinclozolin.
Wirkmechanismus
Target of Action
3,5-Dichloroaniline (3,5-DCA) is a derivative used in the manufacture of dyes, pesticides, and industrial compounds . Its primary targets are the kidneys , where it can cause nephrotoxicity .
Mode of Action
The mode of action of 3,5-DCA involves its bioactivation to toxic metabolites via multiple enzyme systems . These metabolites interact with the renal cells, leading to cytotoxicity . The enzymes involved in this process include cytochrome P450, flavin monooxygenase, and peroxidases .
Biochemical Pathways
The biochemical pathways affected by 3,5-DCA involve its metabolism to cytotoxic metabolites. The primary mechanism of bioactivation is N-oxidation . The metabolites of 3,5-DCA, such as 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (3,5-DCNB), have been identified as potential nephrotoxic agents .
Pharmacokinetics
It is known that the compound can be metabolized in the kidneys to form various metabolites
Result of Action
The result of 3,5-DCA’s action is cytotoxicity in renal cells . This cytotoxicity is concentration- and time-dependent, and it is believed to be due, at least in part, to the bioactivation of 3,5-DCA to toxic metabolites . The ultimate toxicant is highly cytotoxic and is most likely produced near its cellular targets .
Action Environment
The action of 3,5-DCA can be influenced by environmental factors. Exposure to 3,5-DCA can occur in both occupational and environmental settings, such as during the manufacturing process of various products or through the environmental degradation of pesticides
Biochemische Analyse
Biochemical Properties
3,5-Dichloroaniline plays a significant role in biochemical reactions. It is a metabolite of the fungicide vinclozolin, and it is more toxic and persistent than the parent compound . It interacts with various enzymes, proteins, and other biomolecules, leading to a range of biochemical reactions. For instance, it has been found to interact with soil microorganisms, affecting their diversity and function .
Cellular Effects
3,5-Dichloroaniline has been found to have significant effects on various types of cells and cellular processes. It has been identified as a key factor for the persistent reduction in enzymatic activities and potential nitrification, and for the observed structural changes in bacterial and fungal communities . It influences cell function by interacting with key microbial enzymes and affecting their activity .
Molecular Mechanism
The molecular mechanism of 3,5-Dichloroaniline involves its interaction with biomolecules at the molecular level. It binds with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It is also involved in the transformation of certain pesticides, contributing to their toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichloroaniline change over time. It has been found that the toxicity of 3,5-Dichloroaniline persists over time, leading to long-term effects on cellular function . It also undergoes degradation, with microbial degradation being the main process controlling its dissipation in soil .
Dosage Effects in Animal Models
The effects of 3,5-Dichloroaniline vary with different dosages in animal models. In a study on the growth of juvenile zebrafish, it was found that 3,5-Dichloroaniline has a toxic effect on growth, affecting body weight at certain concentration levels .
Metabolic Pathways
3,5-Dichloroaniline is involved in several metabolic pathways. It is a metabolite of the fungicide vinclozolin, indicating that it is part of the metabolic pathway of this compound . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dichloroaniline can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dichloronitrobenzene . Another method includes the reaction of 2,4-dichloroaniline with bromine in the presence of hydrochloric acid or sulfuric acid to form 2-bromo-4,6-dichloroaniline, which is then subjected to diazotization and reduction to yield 3,5-dichloroaniline .
Industrial Production Methods: Industrial production of 3,5-dichloroaniline often involves the hydrogenation of 3,5-dichloronitrobenzene using catalysts such as iron oxide-based catalysts . This method is preferred due to its high yield and relatively mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form 3,5-dichlorocyclohexylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Major Products Formed:
Oxidation: Dichloroquinones.
Reduction: Dichlorocyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Comparison: 3,5-Dichloroaniline is unique among its isomers due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For example, 3,4-dichloroaniline is more commonly used as a precursor for herbicides, while 3,5-dichloroaniline is primarily used in the synthesis of fungicides . The position of the chlorine atoms significantly affects the compound’s physical properties, such as melting point and solubility, as well as its reactivity in various chemical reactions .
Eigenschaften
IUPAC Name |
3,5-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRLKWGPEVNVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7030307 | |
| Record name | 3,5-Dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White crystalline solid; [MSDSonline] | |
| Record name | 3,5-Dichloroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3206 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
260 °C @ 741 mm Hg | |
| Record name | 3,5-DICHLOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN HOT PETROLEUM ETHER, Sol in alcohol, ether, benzene, chloroform, ... Water solubility of 759 ppm at 23 °C ... . | |
| Record name | 3,5-DICHLOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.58 | |
| Record name | 3,5-DICHLOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 3,5-Dichloroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3206 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from petroleum ether or dilute alcohol | |
CAS No. |
626-43-7 | |
| Record name | 3,5-Dichloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ75ZM1S3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-DICHLOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
51-53 °C | |
| Record name | 3,5-DICHLOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,5-DCA considered a concern for environmental health?
A1: 3,5-DCA has been shown to negatively impact soil microorganisms, particularly those involved in nitrification, a crucial process for nutrient cycling in ecosystems. [] This disruption can have cascading effects on soil health and overall ecosystem functioning. [] Additionally, 3,5-DCA can be more persistent and toxic than its parent compounds, posing potential risks to organisms in the environment. [, , ]
Q2: How does 3,5-DCA affect nitrification in soil?
A2: Research suggests 3,5-DCA negatively impacts the abundance and activity of ammonia-oxidizing microorganisms (AOM), key players in nitrification. [] This effect has been observed through reduced potential nitrification rates and shifts in AOM community structure in soils exposed to 3,5-DCA. []
Q3: Are there specific microorganisms particularly sensitive to 3,5-DCA?
A3: Yes, in vitro studies have identified "Candidatus Nitrosotalea sinensis" Nd2, an ammonia-oxidizing bacteria, as highly sensitive to 3,5-DCA. [] This finding suggests the potential of using specific AOM as indicator species for assessing the impact of pesticides and their metabolites on soil microbial communities. []
Q4: Can microplastics play a role in the spread of 3,5-DCA in the environment?
A4: Recent research indicates that microplastics, a growing environmental concern, can sorb 3,5-DCA from the surrounding environment. [] This sorption, coupled with the potential for microplastics to move through various environmental compartments, highlights a possible pathway for 3,5-DCA transport and wider ecosystem exposure. []
Q5: How is 3,5-DCA degraded in the environment?
A5: Studies have shown that certain bacterial strains, including those belonging to the genera Arthrobacter and Microbacterium, can degrade 3,5-DCA. [, ] This biodegradation process often involves the breakdown of 3,5-DCA into less harmful byproducts. [, ]
Q6: How is 3,5-DCA typically measured in environmental and biological samples?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for detecting and quantifying 3,5-DCA. [, , , , ] This method offers high sensitivity and selectivity, allowing researchers to measure trace amounts of 3,5-DCA in complex matrices like soil, water, and urine. [, , , , ]
Q7: Can 3,5-DCA be used as a biomarker for exposure to specific pesticides?
A7: Yes, because 3,5-DCA is a common metabolite of vinclozolin and iprodione, its presence in human urine can serve as a biomarker for exposure to these fungicides. [] Analytical methods like liquid chromatography coupled with triple quadrupole mass spectrometry (LC/MS/MS) are employed to measure 3,5-DCA levels in urine samples, providing valuable data for assessing human exposure to these pesticides. []
Q8: What is the molecular formula and weight of 3,5-DCA?
A8: The molecular formula of 3,5-DCA is C6H5Cl2N, and its molecular weight is 162.02 g/mol.
Q9: What are some common methods for synthesizing 3,5-DCA?
A9: One method involves the catalytic hydrogenation of pentachloronitrobenzene. [] This process utilizes a palladium on carbon (Pd/C) catalyst and cyclohexane as the solvent. [] Another approach utilizes directed lithiation of 3,5-DCA, which facilitates regio-controlled reactions for synthesizing various derivatives. []
Q10: What are some potential applications of 3,5-DCA and its derivatives?
A11: 3,5-DCA serves as a key building block in the synthesis of various compounds with pharmaceutical and other biological activities. [] Researchers are exploring its potential in developing new drugs and pesticides. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)









